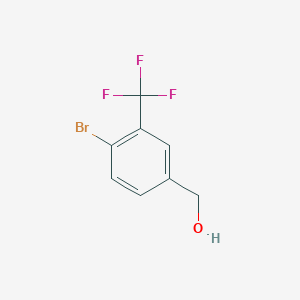

(4-Bromo-3-(trifluoromethyl)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-bromo-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNXJKZTUXTCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672894 | |

| Record name | [4-Bromo-3-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957207-09-9 | |

| Record name | [4-Bromo-3-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Bromo-3-(trifluoromethyl)phenyl)methanol: A Key Intermediate for Pharmaceutical and Agrochemical Research

Introduction: The Strategic Importance of (4-Bromo-3-(trifluoromethyl)phenyl)methanol

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing building blocks is a cornerstone of molecular design. The trifluoromethyl group, in particular, is a privileged motif, renowned for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. This compound emerges as a highly valuable and versatile intermediate, providing a scaffold that combines the advantageous properties of the trifluoromethyl group with the synthetic utility of a brominated aromatic ring and a reactive benzylic alcohol.

This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on practical, laboratory-scale preparation. We will delve into the mechanistic underpinnings of the key transformations, offer detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Synthetic Strategies: A Tale of Two Reductions

The most direct and widely employed strategies for the synthesis of this compound revolve around the reduction of commercially available precursors: 4-bromo-3-(trifluoromethyl)benzoic acid and 4-bromo-3-(trifluoromethyl)benzaldehyde. The choice between these two pathways often depends on the availability of the starting material, the desired scale of the reaction, and the specific reducing agents accessible in the laboratory.

Route 1: Reduction of 4-Bromo-3-(trifluoromethyl)benzoic Acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For this particular substrate, strong hydride reagents are required to overcome the resonance stability of the carboxylate anion.

-

Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. However, its reactivity can be enhanced by the addition of Lewis acids like aluminum chloride (AlCl₃) or by converting the carboxylic acid to a more reactive mixed anhydride intermediate.[1][2]

-

Solvent Selection: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for LiAlH₄ reductions to prevent the violent decomposition of the reagent with protic solvents like water or alcohols.

-

Work-up Procedure: A careful aqueous work-up is crucial to quench the excess hydride reagent and to hydrolyze the resulting aluminum alkoxide complex to liberate the desired alcohol.

Diagram 1: Synthesis of this compound via Reduction of the Corresponding Benzoic Acid

Sources

An In-depth Technical Guide to the Synthesis of (4-Bromo-3-(trifluoromethyl)phenyl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-3-(trifluoromethyl)phenyl)methanol is a key structural motif and versatile building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, focusing on the reduction of commercially available precursors. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested experimental protocols, and discuss critical safety considerations for the reagents involved.

Introduction and Retrosynthetic Strategy

The synthesis of this compound is most efficiently achieved by the reduction of a carbonyl group at the benzylic position. This approach leverages readily accessible starting materials, primarily 4-bromo-3-(trifluoromethyl)benzoic acid and 4-bromo-3-(trifluoromethyl)benzaldehyde. The choice between these precursors dictates the selection of the reducing agent, as carboxylic acids and aldehydes exhibit different reactivities.

A retrosynthetic analysis reveals two principal pathways:

dot

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathways and Mechanistic Insights

The conversion of a carbonyl compound to an alcohol is a fundamental transformation in organic synthesis, typically accomplished via nucleophilic addition of a hydride (H⁻) species. The choice of hydride reagent is critical and depends on the nature of the carbonyl group.

Route 1: Reduction of 4-Bromo-3-(trifluoromethyl)benzoic Acid

Carboxylic acids are relatively unreactive towards mild reducing agents. Their reduction requires a powerful hydride donor, such as Lithium Aluminum Hydride (LiAlH₄) or borane (BH₃). LiAlH₄ is a potent, non-selective reducing agent capable of reducing esters, carboxylic acids, and amides.[1][2]

Mechanism of LiAlH₄ Reduction: The reduction proceeds in several steps. First, an acid-base reaction occurs where the acidic proton of the carboxylic acid reacts with a hydride to produce hydrogen gas and a lithium carboxylate salt.[3] Subsequently, the carboxylate is reduced to a primary alcohol. The mechanism involves the transfer of hydride ions from the aluminohydride complex to the electrophilic carbonyl carbon.[4]

// Nodes Acid [label="R-COOH\n(Carboxylic Acid)"]; LiAlH4 [label="LiAlH₄", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Step1 [label="Acid-Base Reaction\n(Deprotonation)"]; Carboxylate [label="R-COO⁻ Li⁺\n(Lithium Carboxylate)"]; Step2 [label="Hydride Attack"]; Tetrahedral1 [label="Tetrahedral Intermediate"]; Step3 [label="Elimination"]; Aldehyde [label="R-CHO\n(Aldehyde Intermediate)"]; Step4 [label="Second Hydride Attack"]; Alkoxide [label="R-CH₂-O⁻\n(Alkoxide)"]; Step5 [label="Aqueous Workup\n(H₃O⁺)"]; Alcohol [label="R-CH₂-OH\n(Primary Alcohol)"];

// Edges Acid -> Step1; LiAlH4 -> Step1 [style=dashed, arrowhead=none]; Step1 -> Carboxylate; Carboxylate -> Step2; LiAlH4 -> Step2 [style=dashed, arrowhead=none]; Step2 -> Tetrahedral1; Tetrahedral1 -> Step3; Step3 -> Aldehyde; Aldehyde -> Step4; LiAlH4 -> Step4 [style=dashed, arrowhead=none]; Step4 -> Alkoxide; Alkoxide -> Step5; Step5 -> Alcohol; }

Sources

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Show a mechanism for the lithium aluminum hydride reduction of be... | Study Prep in Pearson+ [pearson.com]

An In-Depth Technical Guide to the Chemical Properties and Applications of (4-Bromo-3-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-3-(trifluoromethyl)phenyl)methanol is a key fluorinated building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifluoromethyl- and bromo-substituted phenyl scaffold offers a versatile platform for the construction of complex molecular architectures. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, while the bromo substituent serves as a versatile handle for a wide array of cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, spectral characteristics, synthesis, and reactivity of this compound, offering field-proven insights for its effective utilization in research and development.

Introduction and Core Chemical Identity

This compound, also known as 4-bromo-3-(trifluoromethyl)benzyl alcohol, is a substituted aromatic alcohol. The strategic placement of a strongly electron-withdrawing trifluoromethyl group and a synthetically versatile bromine atom on the phenyl ring makes this compound a highly valuable intermediate. The interplay between these functional groups dictates the molecule's reactivity and provides a foundation for its diverse applications.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Reference(s) |

| CAS Number | 957207-09-9 | [1][2] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-Bromo-3-(trifluoromethyl)benzyl alcohol | [1] |

| Physical Form | Crystalline solid | |

| Storage | Sealed in dry, 2-8°C |

Physicochemical and Spectral Characterization

A thorough understanding of the physicochemical and spectral properties of this compound is paramount for its effective use in synthesis and for the unambiguous characterization of its reaction products.

Physical Properties

The physical properties of this compound are influenced by the presence of the polar hydroxyl group and the halogenated aromatic ring.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | 181.0 to 185.0 °C | For the precursor, 4-Bromo-3-(trifluoromethyl)benzoic acid.[3] The alcohol is expected to have a lower melting point. |

| Boiling Point | 253.8 ± 35.0 °C (Predicted) | |

| Density | 1.667 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Predicted to be soluble in polar aprotic solvents like dichloromethane and diethyl ether, and soluble in polar protic solvents like methanol.[4] | Based on the general solubility of related anilines and the presence of the hydroxyl group. |

Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The methylene protons adjacent to the hydroxyl group would appear as a singlet or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-4.8 ppm. The hydroxyl proton itself would be a broad singlet, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal signals for all eight carbon atoms. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of both the bromine and trifluoromethyl groups. The benzylic carbon (CH₂OH) is expected to appear in the range of 60-65 ppm.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. It is expected to show a sharp singlet for the CF₃ group. For the related compound, 4-bromo-3-(trifluoromethyl)aniline, the ¹⁹F NMR chemical shift is reported around -63 ppm relative to a standard.[5] A similar chemical shift is anticipated for the title compound.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching vibrations of the aromatic ring and the methylene group will appear around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively. The C-O stretching of the primary alcohol will be observed in the 1050-1000 cm⁻¹ region. Characteristic absorptions for the C-Br and C-F bonds are expected in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ in an approximate 1:1 ratio) due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the hydroxyl group and other fragments from the aromatic ring.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the reduction of the corresponding commercially available carboxylic acid, 4-bromo-3-(trifluoromethyl)benzoic acid.

Recommended Synthesis Protocol: Reduction of 4-Bromo-3-(trifluoromethyl)benzoic Acid

This protocol is based on a well-established procedure for the reduction of substituted benzoic acids to benzyl alcohols.[6]

dot

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-bromo-3-(trifluoromethyl)benzoic acid (1.0 eq.) in a suitable solvent such as diglyme, add a Lewis acid like aluminum chloride (e.g., 1.1 eq.) at room temperature.

-

Reduction: Carefully add a reducing agent, such as sodium borohydride (e.g., 2.5 eq.), portion-wise to the reaction mixture, maintaining the temperature between 20-25°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (e.g., 12 hours) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cautiously quench the reaction by the slow dropwise addition of water, followed by a dilute solution of hydrochloric acid to neutralize any excess reducing agent and dissolve the aluminum salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality Behind Experimental Choices:

-

The use of a Lewis acid like AlCl₃ activates the carboxylic acid towards reduction by forming a more electrophilic intermediate.

-

Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

-

Diglyme is a high-boiling polar aprotic solvent that can effectively solvate the reagents.

-

The aqueous work-up is essential to remove inorganic byproducts and quench the reaction safely.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is governed by its three key functional components: the aromatic ring, the bromo substituent, and the primary alcohol.

Reactivity of the Aromatic Ring

The presence of two strong electron-withdrawing groups (Br and CF₃) deactivates the aromatic ring towards electrophilic aromatic substitution reactions. These reactions, if forced, would likely occur at the positions ortho to the bromine and meta to the trifluoromethyl group.

Reactions at the Bromo Substituent

The bromine atom is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This is a powerful method for forming biaryl structures. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is a cornerstone in the synthesis of complex pharmaceutical intermediates.[7]

dot

Caption: Generalized Suzuki-Miyaura coupling reaction.

-

Other Cross-Coupling Reactions: The bromo substituent can also participate in other important transformations such as Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and Stille (with organostannanes) couplings, further expanding its synthetic utility.

Reactions of the Hydroxyl Group

The primary alcohol functionality can undergo a range of standard transformations:

-

Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, 4-bromo-3-(trifluoromethyl)benzaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Stronger oxidants would lead to the carboxylic acid. The electron-withdrawing nature of the ring substituents may make this oxidation more challenging compared to electron-rich benzyl alcohols.

-

Etherification: The alcohol can be converted to ethers, for example, through a Williamson ether synthesis by deprotonation with a strong base followed by reaction with an alkyl halide.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides) under appropriate conditions will yield the corresponding esters.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by nucleophiles. Alternatively, it can be converted to a benzylic halide (e.g., using PBr₃ or SOCl₂) for further substitution reactions.

Applications in Drug Discovery and Materials Science

The unique combination of functional groups in this compound makes it a valuable building block in several areas of chemical research and development.

Medicinal Chemistry

The trifluoromethyl group is a highly sought-after substituent in drug design. Its incorporation can lead to:

-

Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, which can increase the half-life of a drug.

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

The precursor, 4-bromo-3-(trifluoromethyl)aniline, has been utilized in the synthesis of AUY954, a sphingosine-1-phosphate receptor 1 (S1P1) agonist with potential applications in treating autoimmune diseases. This highlights the importance of the 4-bromo-3-(trifluoromethyl)phenyl scaffold in developing biologically active molecules.

Materials Science

Fluorinated compounds are of great interest in materials science due to their unique properties. The incorporation of the this compound moiety into polymers or other materials can impart:

-

Increased Thermal Stability

-

Chemical Resistance

-

Hydrophobicity

-

Unique Electronic Properties

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is classified as an irritant. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a strategically important and versatile building block for organic synthesis. Its trifluoromethyl group offers the potential to enhance the pharmacological properties of drug candidates, while the bromo substituent provides a key site for molecular elaboration through cross-coupling reactions. The primary alcohol adds another dimension of synthetic utility. This guide has provided a detailed overview of its chemical and physical properties, a reliable synthesis protocol, and an analysis of its reactivity, empowering researchers to effectively leverage this valuable compound in their synthetic endeavors.

References

- The Solubility Profile of 4-Bromo-3-(trifluoromethyl)aniline: A Technical Guide. BenchChem. Accessed January 4, 2026.

- Supporting Information. The Royal Society of Chemistry. Accessed January 4, 2026.

- (4-BROMO-3-TRIFLUOROMETHYL-PHENYL)-METHANOL 957207-09-9 wiki. Guidechem. Accessed January 4, 2026.

- This compound | CAS 957207-09-9. Chemical-Suppliers. Accessed January 4, 2026.

- Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. dCollection. Accessed January 4, 2026.

- Synthesis of 4-fluoro-3-bromo-benzyl alcohol. PrepChem.com. Accessed January 4, 2026.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Accessed January 4, 2026.

- Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Accessed January 4, 2026.

- (4-Bromo-3-fluorophenyl)(phenyl)methanol | C13H10BrFO | CID 61704465. PubChem. Accessed January 4, 2026.

- (4-bromo-3-(trifluoromethyl)phenyl)(phenyl)methanol. Sigma-Aldrich. Accessed January 4, 2026.

- (4-Bromo-3-(trifluoromethoxy)phenyl)methanol. Matrix Scientific. Accessed January 4, 2026.

- (4-bromo-3-fluoro-phenyl) methanol. Sigma-Aldrich. Accessed January 4, 2026.

- 3-Bromo-4-(trifluoromethyl)benzoic acid synthesis. ChemicalBook. Accessed January 4, 2026.

- 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis. ChemicalBook. Accessed January 4, 2026.

- 957207-09-9((4-BROMO-3-TRIFLUOROMETHYL-PHENYL)-METHANOL) Product Description. ChemicalBook. Accessed January 4, 2026.

- 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol | C8H5BrF4O. PubChem. Accessed January 4, 2026.

- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 4, 2026.

- 4-Bromo-3-(trifluoromethyl)benzoic acid | 161622-14-6 | FB70173. Biosynth. Accessed January 4, 2026.

- 4-Bromo-3-(trifluoromethyl)benzoic acid | 161622-14-6. Sigma-Aldrich. Accessed January 4, 2026.

- Publications & Patents. MedChemica. Accessed January 4, 2026.

- Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. Accessed January 4, 2026.

- 4-Bromo-3-(trifluoromethyl)benzoic Acid | 161622-14-6. TCI EUROPE N.V. Accessed January 4, 2026.

- 4-Bromo-3-(trifluoromethyl)aniline(393-36-2) 1H NMR spectrum. ChemicalBook. Accessed January 4, 2026.

- 4-(Trifluoromethyl)phenyl methanol, n-propyl ether. NIST WebBook. Accessed January 4, 2026.

Sources

- 1. Page loading... [guidechem.com]

- 2. chemical-suppliers.eu [chemical-suppliers.eu]

- 3. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 4. (4-Bromo-3-fluorophenyl)(phenyl)methanol | C13H10BrFO | CID 61704465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of (4-Bromo-3-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-3-(trifluoromethyl)phenyl)methanol, a substituted benzyl alcohol, represents a key building block in contemporary medicinal chemistry and materials science. Its unique trifluoromethyl and bromo substitutions on the aromatic ring impart distinct electronic and lipophilic characteristics, making it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials. An in-depth understanding of its physical properties is paramount for its effective utilization in synthetic protocols, formulation development, and quality control. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, alongside detailed experimental protocols for their determination, ensuring scientific integrity and practical applicability.

I. Chemical Identity and Core Physical Characteristics

This compound is a crystalline solid at ambient temperature. Its fundamental identifiers and key physical properties, including predicted values, are summarized below. These predicted values, derived from computational models, serve as valuable estimates prior to experimental verification.

| Property | Value | Source |

| CAS Number | 957207-09-9 | [1] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| Physical Form | Crystalline solid | [2] |

| Predicted Boiling Point | 253.8 ± 35.0 °C | [2] |

| Predicted Density | 1.667 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 13.78 ± 0.10 | [2] |

| Storage Temperature | 2-8°C | [2] |

Chemical Structure:

The molecular structure of this compound is foundational to its physical and chemical behavior.

Figure 1: 2D structure of this compound.

II. Experimental Determination of Physical Properties

For researchers requiring precise, experimentally-derived data, the following section details the established methodologies for determining key physical properties. The causality behind these experimental choices is rooted in ensuring accuracy, reproducibility, and adherence to established analytical standards.

A. Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting range of 1-2°C, while impurities lead to a depressed and broader melting range.

Experimental Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

This method provides a precise determination of the melting range.

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a Mel-Temp apparatus.

-

Rapid Preliminary Measurement: The sample is heated at a rapid rate to obtain an approximate melting point.

-

Accurate Measurement: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A fresh sample is then heated at a slow rate of 1-2°C per minute near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Figure 2: Workflow for melting point determination.

B. Solubility Profile

Understanding the solubility of this compound in various solvents is crucial for reaction setup, purification, and formulation. A qualitative solubility analysis provides initial insights into the compound's polarity and potential reactivity.

Experimental Protocol: Qualitative Solubility Testing

This protocol systematically evaluates solubility in a range of common laboratory solvents.

-

General Procedure: To approximately 10-20 mg of this compound in a small test tube, add 1 mL of the solvent in portions, agitating vigorously after each addition. Observe for complete dissolution.

-

Solvent Series:

-

Water: To assess hydrophilicity.

-

5% w/v Sodium Hydroxide (NaOH): To test for acidic functional groups.

-

5% w/v Sodium Bicarbonate (NaHCO₃): To differentiate between strong and weak acids.

-

5% v/v Hydrochloric Acid (HCl): To test for basic functional groups.

-

Organic Solvents: A range of organic solvents of varying polarities should be tested, such as:

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Ethyl Acetate (intermediate polarity, aprotic)

-

Dichloromethane (nonpolar, aprotic)

-

Toluene (nonpolar, aprotic)

-

Hexanes (nonpolar, aprotic)

-

-

Interpretation of Results: The solubility behavior provides clues to the compound's functional groups and overall polarity. As a substituted benzyl alcohol, this compound is expected to be sparingly soluble in water but soluble in a range of common organic solvents.

III. Spectroscopic Characterization

Spectroscopic analysis provides detailed structural information and serves as a primary method for identification and quality control. The following sections describe the expected spectroscopic features of this compound based on its chemical structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): The three protons on the benzene ring are expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern will lead to a complex splitting pattern (e.g., doublets, doublet of doublets).

-

Benzylic Protons (-CH₂OH): The two protons of the methylene group adjacent to the oxygen are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration (typically δ 1.5-4.0 ppm). Its identity can be confirmed by D₂O exchange, which results in the disappearance of the signal.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will resonate in the aromatic region, typically between δ 120 and 150 ppm. The carbons directly attached to the electron-withdrawing bromine and trifluoromethyl groups will be significantly deshielded (shifted downfield). The carbon bearing the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

-

Benzylic Carbon (-CH₂OH): The benzylic carbon is expected to resonate around δ 60-70 ppm.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet in the region of δ 120-130 ppm due to coupling with the three fluorine atoms.

-

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group, with the broadening due to hydrogen bonding.[3]

-

C-H Stretch (Aromatic): Weak to medium absorptions are anticipated just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Absorptions for the methylene group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Several characteristic medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption band is expected in the 1000-1250 cm⁻¹ region, characteristic of a primary alcohol.

-

C-F Stretch: Strong absorptions are expected in the 1100-1350 cm⁻¹ region due to the trifluoromethyl group.

-

C-Br Stretch: A weak to medium absorption is expected in the 500-680 cm⁻¹ region.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (255.03 g/mol ). Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[4]

-

Key Fragmentation Patterns:

IV. Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7][9] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7] The recommended storage temperature is 2-8°C.[2]

This technical guide provides a framework for understanding and characterizing the physical properties of this compound. By combining predicted data with robust experimental protocols, researchers and drug development professionals can confidently utilize this important chemical intermediate in their work.

V. References

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Texas Tech University. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Bromo-3-methylbenzyl alcohol. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 4-(Trifluoromethyl)benzyl alcohol, 98%. Retrieved from [Link]

-

LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Trifluoromethyl)benzyl alcohol - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-3-(trifluoromethyl)benzenesulfonamide - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Retrieved from [Link]

-

Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-(trifluoromethoxy)benzyl alcohol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1). Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 957207-09-9 CAS MSDS ((4-BROMO-3-TRIFLUOROMETHYL-PHENYL)-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. aksci.com [aksci.com]

An In-Depth Technical Guide to (4-Bromo-3-(trifluoromethyl)phenyl)methanol (CAS 957207-09-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4-Bromo-3-(trifluoromethyl)phenyl)methanol, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, spectral characterization, safety protocols, and applications, offering insights grounded in established scientific principles and practices.

Introduction: A Versatile Fluorinated Building Block

This compound, with the CAS number 957207-09-9, is a substituted benzyl alcohol derivative that has garnered significant interest in the field of drug discovery and development.[1][2][3] Its unique molecular architecture, featuring a bromine atom and a trifluoromethyl group on the phenyl ring, provides medicinal chemists with a versatile scaffold for the synthesis of novel therapeutic agents and functional materials.[4][5][6][7]

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group and is known to enhance several key properties of drug candidates.[8] These include increased metabolic stability, improved lipophilicity, and altered electronic properties, which can lead to enhanced binding affinity to biological targets.[9] The bromine atom, on the other hand, serves as a convenient handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.

This guide will serve as a practical resource for researchers, providing the necessary information to effectively utilize this valuable chemical intermediate in their synthetic endeavors.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties and spectral characteristics of this compound is essential for its proper handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 957207-09-9 | [1] |

| Molecular Formula | C8H6BrF3O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| Appearance | Crystalline solid | [10] |

| Storage Temperature | 2-8°C | [10] |

Spectral Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The aromatic region will likely display a complex splitting pattern due to the presence of the bromo and trifluoromethyl substituents. The methylene protons (CH2OH) should appear as a singlet or a finely split multiplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key signals to expect include those for the aromatic carbons, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling, and the benzylic carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group.[10] Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, and C-O stretching will likely be observed around 1000-1200 cm⁻¹.[10]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity). Fragmentation patterns will likely involve the loss of the hydroxyl group and other fragments from the aromatic ring.

Synthesis of this compound

The most common and practical method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-bromo-3-(trifluoromethyl)benzaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Diagram 1: Synthetic Pathway

Caption: Synthesis of the target alcohol via reduction of the corresponding aldehyde.

Experimental Protocol: Reduction of 4-Bromo-3-(trifluoromethyl)benzaldehyde

This protocol is a representative procedure based on standard organic chemistry transformations.[11] Researchers should optimize the conditions for their specific setup and scale.

Materials:

-

4-Bromo-3-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or another suitable protic solvent)

-

Dichloromethane (or another suitable extraction solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in methanol.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volume).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Research and Development

The unique combination of a trifluoromethyl group and a bromine atom makes this compound a valuable building block in the synthesis of a wide range of biologically active molecules and advanced materials.

Diagram 2: Application Workflow

Caption: Diverse applications stemming from the two reactive sites of the molecule.

Role in Drug Discovery:

-

Introduction of the 4-Bromo-3-(trifluoromethyl)phenyl Moiety: This compound serves as a direct precursor for introducing the 4-bromo-3-(trifluoromethyl)phenyl group into a larger molecule. The benzylic alcohol can be converted to a variety of other functional groups, such as an aldehyde, a carboxylic acid, an amine, or a halide, which can then be used in subsequent coupling reactions.

-

Scaffold for Library Synthesis: The dual reactivity of the hydroxyl group and the bromine atom allows for the divergent synthesis of chemical libraries. This is a powerful strategy in early-stage drug discovery for exploring the structure-activity relationships of a new chemical series.

-

Precursor to Key Intermediates: As demonstrated by the reverse of its synthesis, this compound can be oxidized to 4-bromo-3-(trifluoromethyl)benzaldehyde, a versatile intermediate in its own right.[12]

While specific examples of blockbuster drugs derived directly from this starting material are not yet in the public domain, the structural motifs it possesses are prevalent in numerous clinically approved drugs and late-stage clinical candidates.[9]

Safety, Handling, and Storage

As a responsible scientist, it is imperative to handle all chemicals with the appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, we can infer its potential hazards based on the known properties of similar brominated and trifluoromethylated aromatic compounds.

GHS Hazard Classification (Anticipated):

Based on the GHS classifications of related compounds, this compound is anticipated to have the following classifications:

-

Harmful if swallowed [14]

Table 2: Recommended Handling and Storage

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13][14] |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][14] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[10] Keep away from strong oxidizing agents.[11] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique substitution pattern provides a gateway to a wide array of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and handling to empower researchers to effectively and safely utilize this important chemical intermediate. As with any chemical synthesis, it is crucial to adhere to strict safety protocols and to thoroughly characterize all products to ensure the integrity of the research.

References

- ChemicalBook. (n.d.). 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis.

- TCI Chemicals. (2019, April 11). SAFETY DATA SHEET.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Fluorochem. (2024, December 19). Safety Data Sheet.

- Sigma-Aldrich. (2025, April 28). 4 - SAFETY DATA SHEET.

- Synquest Labs. (n.d.). Facsimilie Message.

- Guidechem. (n.d.). (4-BROMO-3-TRIFLUOROMETHYL-PHENYL)-METHANOL 957207-09-9 wiki.

- BLDpharm. (n.d.). 957207-09-9|this compound.

- Common Organic Chemistry. (n.d.). Sodium Borohydride.

- Sigma-Aldrich. (n.d.). (4-bromo-3-(trifluoromethyl)phenyl)(phenyl)methanol.

- PubChem. (n.d.). (4-Bromo-3-fluorophenyl)(phenyl)methanol | C13H10BrFO | CID 61704465.

- Matrix Scientific. (n.d.). (4-Bromo-3-(trifluoromethoxy)phenyl)methanol.

- Santa Cruz Biotechnology. (n.d.). [3-Bromo-4-(trifluoromethoxy)phenyl]methanol | CAS 85366-65-0 | SCBT.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.

- Chemical-Suppliers. (n.d.). This compound | CAS 957207-09-9.

- Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates.

- Lebanon Chemical. (2014, November 21). SAFETY DATA SHEET.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Sunway Pharm Ltd. (n.d.). (3-Bromo-4-(trifluoromethyl)phenyl)methanol - CAS:372120-54-2.

- The Royal Society of Chemistry. (n.d.). 1.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- The Kappe Laboratory. (n.d.). Active Pharmaceutical Ingredients (APIs) in Flow.

- ResearchGate. (2015, July 21). (PDF) The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry.

- The Royal Society of Chemistry. (n.d.). Supporting Information for.

- King's Centre for Visualization in Science. (n.d.). Phenylmethanol.

- SpectraBase. (n.d.). [4-bromo-3-(trifluoromethyl)-phenyl]-dimethyl-amine - Optional[13C NMR] - Chemical Shifts.

- The NIST WebBook. (n.d.). 3-(Trifluoromethoxy)bromobenzene.

- ACS Catalysis. (n.d.). Asymmetric Hydrogen Atom Transfer.

- Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis.

- The NIST WebBook. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Synquest Labs. (n.d.). 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate.

- The NIST WebBook. (n.d.). 4-(Trifluoromethyl)phenyl methanol, n-propyl ether.

- SpectraBase. (n.d.). Bis-(4-trifluoromethyl-phenyl)-methanol - Optional[Vapor Phase IR] - Spectrum.

- ChemicalBook. (n.d.). 3'-(trifluoromethyl)propiophenone(1533-03-5)ir1.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. This compound | CAS 957207-09-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 5. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. APIs in Flow – The Kappe Laboratory [goflow.at]

- 8. jelsciences.com [jelsciences.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phenylmethanol [applets.kcvs.ca]

- 11. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 12. rsc.org [rsc.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

structure of (4-Bromo-3-(trifluoromethyl)phenyl)methanol

An In-depth Technical Guide to (4-Bromo-3-(trifluoromethyl)phenyl)methanol: Structure, Synthesis, and Application

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthetic pathways, analytical characterization, and its strategic applications, particularly in the pharmaceutical sector.

Molecular Structure and Physicochemical Profile

This compound, with CAS Number 957207-09-9, is a substituted benzyl alcohol.[1][2][3] Its structure is characterized by a benzene ring functionalized with three distinct substituents: a bromine atom, a trifluoromethyl group, and a hydroxymethyl group.

The strategic placement of these groups dictates the molecule's unique chemical personality. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, significantly influencing the electronic properties of the aromatic ring.[4] This effect, combined with the electronegativity of the bromine atom, modulates the reactivity of the molecule. The hydroxymethyl (-CH₂OH) group serves as a primary site for further chemical transformations.

The interplay of these functional groups is critical. The -CF₃ group, a common feature in many successful drugs, is known to enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of molecules to their biological targets.[5][6] The bromine atom provides a reactive handle for sophisticated synthetic modifications, most notably in metal-catalyzed cross-coupling reactions.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 957207-09-9 | [1][2][3] |

| Molecular Formula | C₈H₆BrF₃O | [1][2] |

| Molecular Weight | 255.03 g/mol | [1][3] |

| Appearance | White to off-white solid | [General chemical knowledge] |

| Storage | Sealed in dry, 2-8°C | [3] |

| SMILES | OCC1=CC=C(Br)C(C(F)(F)F)=C1 | [3] |

| InChI Key | ZHPQDDVISWYDAL-UHFFFAOYSA-N |

Synthesis and Purification

The most common and direct synthetic route to this compound is through the chemical reduction of its corresponding carboxylic acid, 4-Bromo-3-(trifluoromethyl)benzoic acid (CAS: 161622-14-6).[7][8][9] This transformation is a staple in organic synthesis, converting the carboxylic acid functional group into a primary alcohol.

Experimental Protocol: Reduction of 4-Bromo-3-(trifluoromethyl)benzoic Acid

This protocol describes a general procedure. Specific reaction conditions (solvent, temperature, and stoichiometry) may require optimization.

-

Reaction Setup : A flame-dried round-bottom flask is charged with 4-Bromo-3-(trifluoromethyl)benzoic acid and an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF). The flask is sealed with a septum and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition : A suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex, is carefully added to the solution. For LiAlH₄, the solution is typically cooled in an ice bath due to the exothermic nature of the reaction.

-

Reaction Monitoring : The reaction is stirred at room temperature or gentle reflux. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup and Quenching : The reaction is cautiously quenched by the slow, sequential addition of water and an aqueous base (e.g., 15% NaOH solution), followed by more water, to decompose any excess reducing agent.

-

Extraction : The resulting slurry is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification : The solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield pure this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Region (δ 7.0-8.0 ppm): Three protons exhibiting a characteristic splitting pattern (e.g., doublet, singlet, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring.- Methylene Protons (δ ~4.7 ppm): A singlet or doublet (if coupled to the hydroxyl proton) integrating to 2H, corresponding to the -CH₂- group.- Hydroxyl Proton (variable ppm): A broad singlet corresponding to the -OH group, which can exchange with D₂O. |

| ¹³C NMR | - Aromatic Carbons (δ 120-140 ppm): Signals for the six aromatic carbons. The carbons attached to or near the fluorine atoms will exhibit C-F coupling.- Methylene Carbon (δ ~63 ppm): A signal for the -CH₂OH carbon.- Trifluoromethyl Carbon (δ ~124 ppm): A characteristic quartet (due to coupling with three fluorine atoms) for the -CF₃ carbon. |

| ¹⁹F NMR | - A single, sharp singlet around δ -63 ppm, characteristic of the -CF₃ group. |

| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.- C-H Stretch (Aromatic/Aliphatic): Peaks around 3100-2850 cm⁻¹.- C-F Stretch: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity separated by 2 m/z units, which is the characteristic isotopic signature for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br). |

Reactivity and Strategic Applications in Drug Discovery

This compound is not typically a final drug product but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications.

-

The Hydroxyl Group: This primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of compounds. It can also undergo etherification or esterification to introduce a wide variety of side chains.

-

The Bromine Atom: This is arguably the most synthetically valuable feature for drug discovery. It serves as an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions. This allows for the efficient and modular construction of carbon-carbon or carbon-heteroatom bonds, enabling medicinal chemists to rapidly generate libraries of diverse molecules to explore structure-activity relationships (SAR).[5]

-

The Trifluoromethyl Group: The inclusion of a -CF₃ group is a well-established strategy in modern drug design.[6] It can significantly enhance a drug candidate's profile by:

-

Increasing Lipophilicity: This can improve membrane permeability and cellular uptake.

-

Blocking Metabolic Oxidation: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation, thereby increasing the drug's half-life.

-

Modulating pKa: It can alter the acidity or basicity of nearby functional groups.

-

Enhancing Binding Affinity: The group can participate in favorable interactions with protein targets.

-

Many FDA-approved drugs contain the trifluoromethylphenyl moiety, highlighting the importance of building blocks like the one discussed herein.[10]

Caption: Relationship between structural features and synthetic applications.

Safety and Handling

-

Handling : Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]

Conclusion

This compound is a quintessential example of a modern chemical building block. Its value lies not in its intrinsic biological activity but in its structural design, which offers a powerful combination of a versatile synthetic handle (bromine), a key pharmacophore (trifluoromethyl), and a modifiable functional group (hydroxyl). For researchers in drug discovery and materials science, this compound provides a reliable and strategic starting point for the synthesis of novel, high-performance molecules.

References

-

Chemical-Suppliers. This compound | CAS 957207-09-9. [Link]

-

PubChem. (4-Bromo-3-fluorophenyl)(phenyl)methanol. [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

PubChem. (4-Bromo-3-methylphenyl)-difluoromethanol. [Link]

-

Mol-Instincts. The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. [Link]

-

PubChem. (4-Bromo-3-methylphenyl)methanol. [Link]

-

ACS Catalysis. Asymmetric Hydrogen Atom Transfer. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS 957207-09-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 957207-09-9|this compound|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. jelsciences.com [jelsciences.com]

- 7. 4-Bromo-3-(trifluoromethyl)benzoic acid | 161622-14-6 | FB70173 [biosynth.com]

- 8. 4-Bromo-3-(trifluoromethyl)benzoic Acid | 161622-14-6 | TCI AMERICA [tcichemicals.com]

- 9. 4-Bromo-3-(trifluoromethyl)benzoic Acid | 161622-14-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. mdpi.com [mdpi.com]

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to (4-Bromo-3-(trifluoromethyl)phenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

This compound is a key fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its chemical architecture, featuring a benzyl alcohol moiety substituted with both a bromine atom and a trifluoromethyl (CF₃) group, provides a unique combination of reactive handles and property-modifying substituents.

The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to enhance critical pharmacological properties.[1] Its strong electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, while its high lipophilicity can improve membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Concurrently, the bromine atom serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations through well-established cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This dual functionality makes this compound an invaluable starting material for creating diverse molecular libraries and optimizing lead compounds in drug discovery programs.

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthetic methodologies, key reactions, and safety protocols, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

The precise molecular characteristics of a compound are fundamental to its application in synthesis. The properties of this compound are summarized below.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 255.03 g/mol | [3][4] |

| Molecular Formula | C₈H₆BrF₃O | [3][4] |

| CAS Number | 957207-09-9 | [3][4] |

| Boiling Point | 253.8 ± 35.0 °C (Predicted) | |

| Density | 1.667 ± 0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C | |

| Appearance | Crystalline Solid |

Chemical Structure

The arrangement of the bromo and trifluoromethyl groups on the phenyl ring is critical to the molecule's reactivity and steric profile.

Synthesis and Reaction Mechanisms

The most common and efficient laboratory-scale synthesis of this compound involves the selective reduction of the corresponding benzaldehyde derivative.

Synthetic Workflow: Reduction of 4-Bromo-3-(trifluoromethyl)benzaldehyde

The reduction of the aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its high chemoselectivity for aldehydes and ketones, its operational simplicity, and its mild reaction conditions, which are compatible with the trifluoromethyl and bromo substituents.

Detailed Experimental Protocol: Synthesis

This protocol describes the reduction of 4-bromo-3-(trifluoromethyl)benzaldehyde (CAS 34328-47-7) to the title compound.[5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (39.5 mmol) of 4-bromo-3-(trifluoromethyl)benzaldehyde in 100 mL of methanol.

-

Causality: Methanol is an excellent solvent for both the aldehyde starting material and the sodium borohydride reagent. It also serves as a proton source to protonate the intermediate alkoxide.

-

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.79 g (47.4 mmol, 1.2 equivalents) of sodium borohydride portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.

-

Causality: Portion-wise addition at low temperature is a critical safety and control measure. The reaction is exothermic, and this technique prevents an uncontrolled temperature increase and minimizes side reactions. The excess of NaBH₄ ensures the complete consumption of the starting aldehyde.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent system until the starting aldehyde spot has completely disappeared.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water to decompose any unreacted NaBH₄.

-

Workup: Concentrate the mixture under reduced pressure to remove the methanol. Add 100 mL of ethyl acetate to the remaining aqueous layer and transfer to a separatory funnel. Extract the aqueous phase twice more with 50 mL portions of ethyl acetate.

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Key Reactions and Applications in Drug Synthesis

The utility of this compound lies in the distinct reactivity of its functional groups. The primary alcohol can be readily oxidized or converted into an ether or ester, while the aryl bromide is a substrate for cross-coupling.

Oxidation to 4-Bromo-3-(trifluoromethyl)benzaldehyde

A common follow-on reaction is the oxidation of the alcohol back to the aldehyde, which is itself a valuable intermediate for reactions such as reductive aminations and Wittig reactions. Manganese dioxide (MnO₂) is an effective and mild oxidizing agent for benzylic alcohols.

Detailed Experimental Protocol: Oxidation

This protocol outlines the oxidation of this compound to the corresponding aldehyde.[6]

-

Reaction Setup: To a solution of this compound (12.0 g, 47.1 mmol) in dichloromethane (100 mL), add activated manganese dioxide (25.6 g, 294 mmol, ~6.2 equivalents).

-

Causality: Dichloromethane is a common solvent for oxidations as it is relatively inert. A large excess of MnO₂ is typically required for this heterogeneous reaction to proceed to completion in a reasonable timeframe.

-

-

Reaction: Stir the resulting black suspension vigorously at room temperature for 12 hours.

-

Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting alcohol.

-

Workup: Filter the reaction mixture through a pad of Celite® to remove the solid manganese oxides. Wash the Celite pad with additional dichloromethane (3 x 20 mL) to ensure complete recovery of the product.

-

Causality: Celite is a filter aid that prevents the fine MnO₂ particles from clogging the filter paper, ensuring an efficient separation.

-

-

Isolation: Combine the filtrates and concentrate under reduced pressure to afford 4-bromo-3-(trifluoromethyl)benzaldehyde as a solid. The reported yield for this transformation is 82%.[6]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.

GHS Hazard and Precautionary Statements

| Hazard Class | Statement | Precautionary Codes |

| Skin Irritation | Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| Eye Irritation | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | May cause respiratory irritation | P261, P271, P304+P340, P312 |

Handling:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. The recommended storage temperature is between 2-8°C.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its unique trifunctional nature—a reactive alcohol, a versatile aryl bromide, and a property-enhancing trifluoromethyl group—provides chemists with a powerful platform for molecular design. The straightforward synthesis and well-defined reactivity profile, as detailed in this guide, ensure its continued and widespread application in the pursuit of novel, effective, and safe chemical entities.

References

-

CP Lab Chemicals. 4-Bromo-3-(trifluoromethyl)benzaldehyde, min 98%, 1 gram. [Link]

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

AOBChem. 4-Bromo-3-(trifluoromethyl)benzaldehyde. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Chemical-Suppliers. This compound | CAS 957207-09-9. [Link]

-

Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]

-

ARKAT USA, Inc. A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. [Link]

-

dCollection. Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. [Link]

-

Synlett. N‐Bromosuccinimide: A Facile Reagent for the Oxidation of Benzylic Alcohols to Aldehydes. [Link]

-

SciSpace. Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

Section 1: Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safety and Hazards of (4-Bromo-3-(trifluoromethyl)phenyl)methanol

Introduction: this compound is a substituted aromatic alcohol used as a building block in complex organic synthesis, particularly within pharmaceutical and agrochemical research. Its structure, featuring a brominated phenyl ring bearing a trifluoromethyl group, imparts specific reactivity and, consequently, a distinct hazard profile. This guide provides an in-depth analysis of its safety and toxicological properties to ensure its responsible and safe handling by researchers, scientists, and drug development professionals. The protocols and insights herein are synthesized from available safety data for the compound and its structural analogs, promoting a proactive safety culture rooted in scientific understanding.

Disclaimer: Specific toxicological data for this compound (CAS 957207-09-9) is limited. This guide is built upon data from closely related isomers and structurally similar compounds. All handling and emergency procedures should be conducted based on the assumption that this compound shares the hazards identified for its analogs.

Understanding the fundamental physical and chemical properties of a substance is the first step in a robust safety assessment. These properties influence its behavior under various laboratory conditions, its potential for exposure, and the appropriate mitigation strategies.

| Property | Value | Source |

| CAS Number | 957207-09-9 | [1][2] |

| Molecular Formula | C8H6BrF3O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| Appearance | Crystalline solid (predicted) | [3] |

| pKa | 13.78 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Section 2: GHS Hazard Identification and Classification

While a specific GHS classification for this compound is not widely published, the classification for the closely related isomer, (3-Bromo-5-(trifluoromethyl)phenyl)methanol, provides the most relevant and authoritative hazard profile.[4] Researchers must handle the target compound assuming it presents, at a minimum, these same hazards.

| Pictogram | GHS Classification | Hazard Statement | Description |

| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | Ingestion of the substance may lead to adverse health effects.[4] | |

| Skin Irritation, Category 2 | H315: Causes skin irritation | Direct contact with the skin can cause inflammation, redness, and itching.[4][5][6] | |

| Eye Irritation, Category 2A | H319: Causes serious eye irritation | Contact with eyes can result in significant irritation, pain, and potential damage.[4][5][6] | |

| STOT - Single Exposure, Category 3 (Respiratory) | H335: May cause respiratory irritation | Inhalation of dust or vapors may irritate the nose, throat, and lungs.[4][5] |

Section 3: Toxicological Profile and Mechanistic Insights

The toxicological profile of this compound is dictated by its functional groups.

-

Benzyl Alcohol Moiety: Benzyl alcohols can be metabolized to benzoic acid and subsequently hippuric acid before excretion. However, the presence of electron-withdrawing groups can alter this pathway.

-

Trifluoromethyl (CF3) Group: The CF3 group is highly lipophilic and electron-withdrawing. It can enhance the metabolic stability of the compound and may influence its binding to biological targets. In some contexts, trifluoromethylated aromatics can be metabolized to release fluoride ions, though this is dependent on the specific metabolic pathways involved.

-

Bromo Group: The bromine atom also increases lipophilicity and can be a site for metabolic attack (e.g., oxidative dehalogenation). Halogenated aromatic compounds can exhibit persistence in biological systems and may interfere with thyroid hormone function, although this is a general consideration for the class and not a specific confirmed hazard for this compound.

The combined irritant effects likely stem from the interaction of these functional groups with proteins and lipids in the skin, eyes, and respiratory tract, leading to an inflammatory response.

Section 4: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is critical before any new experiment. The goal is not to eliminate all risk, but to reduce it to an acceptable level (ALARP - As Low As Reasonably Practicable).

Caption: Risk assessment workflow from hazard identification to post-experiment review.

Section 5: Standard Operating Procedures for Safe Handling

Adherence to a detailed Standard Operating Procedure (SOP) is the primary method for mitigating the risks identified.

Engineering Controls

The first line of defense is to minimize exposure through physical barriers and ventilation.

-

Fume Hood: All weighing and handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

-

Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's exhaust should be functioning correctly and its flow rate verified.[5]

Administrative Controls

-

Restricted Access: Designate a specific area within the lab for working with this compound.

-

Training: Ensure all personnel have been trained on this specific SOP and understand the associated hazards.

-

No Unattended Operations: Do not leave experiments involving this compound unattended.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the identified hazards.[4]

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (min. thickness 0.11 mm) | Protects against skin contact and irritation.[4] Use proper glove removal technique to avoid self-contamination. |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against dust particles and splashes causing serious eye irritation.[4][6] |

| Skin/Body Protection | Fully-buttoned laboratory coat. | Prevents contamination of personal clothing.[5] |

| Respiratory Protection | Not required if handled exclusively within a fume hood. | If fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary. |